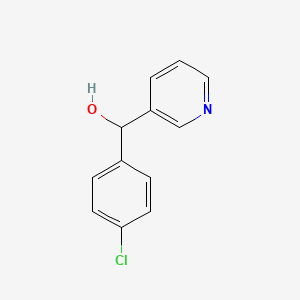

(4-Chlorophenyl)(pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZLNPXEFGITEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286754 | |

| Record name | (4-chlorophenyl)(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68885-32-5 | |

| Record name | 68885-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-chlorophenyl)(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorophenyl Pyridin 3 Yl Methanol and Its Advanced Derivatives

Established Retrosynthetic Approaches for the Core Structure

Retrosynthetic analysis of (4-Chlorophenyl)(pyridin-3-yl)methanol reveals a primary disconnection at the carbon-carbon bond between the carbinol carbon and one of the aromatic rings, or at the carbon-oxygen bond of the alcohol. The most common and direct approach involves the formation of the bond between the two aromatic systems via a carbonyl intermediate.

Key Intermediates and Precursors in Synthesis

The synthesis of this compound typically proceeds through a key ketone intermediate, (4-chlorophenyl)(pyridin-3-yl)methanone. The precursors for this ketone are readily available commercial starting materials. The primary precursors are derivatives of pyridine (B92270) and chlorobenzene.

| Precursor Class | Specific Examples |

| Pyridine-based | 3-Cyanopyridine, Pyridine-3-carbaldehyde, 3-Bromopyridine |

| Chlorobenzene-based | 4-Chlorobromobenzene, 4-Chloroiodobenzene, (4-Chlorophenyl)boronic acid |

The selection of precursors is dictated by the chosen synthetic pathway, with each offering distinct advantages in terms of reactivity and commercial availability.

Conventional Reaction Pathways (e.g., Grignard reactions, carbonyl additions)

The most established and widely utilized method for the synthesis of this compound involves a two-step process: the formation of the ketone intermediate followed by its reduction.

A common approach to synthesize the ketone intermediate, (4-chlorophenyl)(pyridin-3-yl)methanone, is through a Grignard reaction . This involves the reaction of a Grignard reagent derived from a halo-chlorobenzene with a pyridine-based electrophile. For instance, 4-chlorophenylmagnesium bromide can be reacted with 3-cyanopyridine. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.

An alternative pathway involves the oxidation of a precursor like 2-(p-chlorobenzyl)pyridine to the corresponding ketone, although this is more commonly reported for the pyridin-2-yl isomer. wikipedia.org

Once the ketone, (4-chlorophenyl)(pyridin-3-yl)methanone, is obtained, it is subsequently reduced to the target alcohol, this compound. This reduction is typically achieved using a variety of reducing agents.

| Reducing Agent | Reaction Conditions | Yield |

| Sodium borohydride (B1222165) (NaBH4) | Ethanolic solution, 0-20 °C | High (e.g., 82% for the pyridin-2-yl analogue) orgsyn.org |

| Lithium aluminium hydride (LiAlH4) | Tetrahydrofuran, 0 °C | High |

This two-step sequence of Grignard addition followed by reduction represents a robust and scalable method for the preparation of this compound.

Modern Catalytic Strategies in the Synthesis of this compound Analogues

Modern synthetic chemistry has seen a paradigm shift towards the use of catalytic methods, which offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to classical stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Pyridyl Linkages

The formation of the crucial aryl-pyridyl bond in analogues of this compound can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods are particularly valuable for creating libraries of analogues with diverse substitution patterns.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for constructing C-C bonds. For the synthesis of this compound analogues, this could involve the coupling of a (4-chlorophenyl)boronic acid with a 3-halopyridine derivative, or vice-versa. ias.ac.inmdpi.com The resulting coupled product can then be further functionalized to the desired methanol (B129727). The reaction is known for its high tolerance of various functional groups and the use of non-toxic boron reagents. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.org It offers a high degree of reactivity and is particularly useful for the synthesis of complex molecules. organic-chemistry.org A plausible route would be the coupling of a 3-pyridylzinc halide with 4-chloroiodobenzene.

Kumada Coupling: This was one of the first cross-coupling reactions developed and utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method could be employed by reacting 4-chlorophenylmagnesium bromide with a 3-halopyridine.

These cross-coupling strategies provide versatile and efficient routes to the diaryl ketone precursor or directly to a functionalized diaryl system that can be converted to the target methanol.

Organocatalytic and Biocatalytic Methods for Enhanced Efficiency

In the quest for greener and more efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic coupling to form the aryl-pyridyl bond is less common, organocatalysts can be employed in the asymmetric reduction of the ketone precursor, (4-chlorophenyl)(pyridin-3-yl)methanone, to the chiral alcohol.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. Ketoreductases (KREDs) have been successfully used for the enantioselective reduction of a variety of benzophenone (B1666685) and benzoylpyridine derivatives to their corresponding chiral diarylmethanols with high yields and excellent enantiomeric excess. wikipedia.org The reduction of prochiral ketones using whole-cell biocatalysts, such as those from Rhodotorula mucilaginosa or even plant tissues, has also been demonstrated to be highly effective. mdpi.comresearchgate.net

| Biocatalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

| Ketoreductase (KRED) | Substituted benzophenones/benzoylpyridines | Chiral diarylmethanols | Up to >99% wikipedia.org |

| Rhodotorula mucilaginosa | Prochiral ketones | Chiral alcohols | High |

| Plant tissues (e.g., Daucus carota) | Prochiral ketones | Chiral alcohols | >90% researchgate.net |

These biocatalytic methods are particularly advantageous for the synthesis of enantiomerically pure forms of this compound and its analogues.

Stereoselective Synthesis of Chiral Forms of this compound and its Analogues

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research.

The primary strategy for the stereoselective synthesis of chiral this compound is the asymmetric reduction of the prochiral ketone, (4-chlorophenyl)(pyridin-3-yl)methanone. This can be achieved through several methods:

Catalytic Asymmetric Hydrogenation: This involves the use of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to deliver hydrogen to one face of the carbonyl group preferentially. nih.govresearchgate.net A variety of chiral phosphine (B1218219) ligands are used to induce enantioselectivity.

Enantioselective Addition of Organometallic Reagents: An alternative approach is the enantioselective addition of an organometallic reagent (e.g., a Grignard or organozinc reagent) to a pyridine-3-aldehyde in the presence of a chiral ligand. researchgate.net

Biocatalytic Reduction: As discussed in section 2.2.2, the use of enzymes like ketoreductases is a highly effective method for obtaining enantiomerically pure diarylmethanols. wikipedia.orgmdpi.com This method often provides access to either enantiomer by selecting the appropriate enzyme.

The choice of method depends on the desired enantiomer, the scale of the synthesis, and the availability of the chiral catalyst or biocatalyst. The development of these stereoselective methods has been crucial for the investigation of the pharmacological properties of the individual enantiomers of this compound and its derivatives.

Asymmetric Catalysis in Stereoisomer Production

Asymmetric catalysis offers an efficient route to chiral diarylmethanols through the enantioselective reduction of the corresponding prochiral ketone, (4-chlorophenyl)(pyridin-3-yl)ketone. This approach avoids the use of stoichiometric chiral reagents and often provides high enantioselectivity.

One prominent method is the asymmetric hydrogenation of diaryl ketones catalyzed by transition metal complexes containing chiral ligands. For instance, ruthenium-based catalysts, such as those with the RuPHOX-Ru ligand system, have demonstrated effectiveness in the asymmetric hydrogenation of various diaryl ketones, affording the corresponding chiral diaryl methanols in good yields and high enantiomeric excess (ee). researchgate.net The choice of solvent can significantly impact the stereoselectivity, with isopropanol (B130326) sometimes favoring a metal-ligand cooperative transfer hydrogenation pathway, leading to high ee values. researchgate.net

Another powerful approach is biocatalysis, which utilizes whole cells of microorganisms or isolated enzymes to perform stereoselective reductions. For example, various strains of the fungus Rhizopus arrhizus have been successfully used for the enantioselective reduction of benzophenone derivatives to the corresponding (S)-diaryl methanols. niscpr.res.in This method represents a green chemistry approach, often proceeding with high stereospecificity under mild reaction conditions. niscpr.res.in

| Catalyst/Method | Substrate Type | Product Configuration | Key Features |

| RuPHOX-Ru Catalyzed Hydrogenation | Diaryl ketones | Chiral diaryl methanols | High yields and enantioselectivities; applicable to ortho-substituted ketones. researchgate.net |

| Microbial Reduction (Rhizopus arrhizus) | Diaryl ketones | (S)-diaryl methanols | Environmentally friendly; high stereoselectivity. niscpr.res.in |

| Chiral Mn-based Catalysts | Diaryl ketones | Chiral diaryl methanols | Solvent-dependent stereoselectivity; metal-ligand cooperativity. researchgate.net |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

A common class of chiral auxiliaries is the oxazolidinones, which can be used to direct asymmetric alkylations, aldol (B89426) reactions, and other transformations. wikipedia.org For the synthesis of a chiral diarylmethanol, a strategy could involve the asymmetric addition of a Grignard reagent to an aldehyde derived from a chiral auxiliary. For instance, a chiral auxiliary could be attached to a pyridine-3-carboxaldehyde derivative, followed by the diastereoselective addition of a 4-chlorophenyl Grignard reagent. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of this compound.

Cysteine-derived oxazolidinones represent a newer class of auxiliaries that can be employed in a range of asymmetric transformations. nih.gov These auxiliaries are attractive due to their ease of synthesis and the mild conditions required for both the asymmetric reaction and the subsequent removal of the auxiliary. nih.gov

| Chiral Auxiliary | Typical Reactions | Key Advantages |

| Oxazolidinones | Aldol reactions, Alkylations | Well-established, predictable stereocontrol. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions | Effective for glyoxylate (B1226380) ene reactions. wikipedia.org |

| Camphorsultam | Various C-C bond formations | High diastereoselectivity. |

| Pseudoephedrine | Alkylations | Forms crystalline derivatives, easy to purify. |

| Cysteine-derived Oxazolidinones | Aldol, Michael, Alkylation, etc. | Mild reaction and cleavage conditions, versatile. nih.gov |

Divergent Synthetic Routes for Accessing Diverse this compound Libraries

The exploration of structure-activity relationships (SAR) often requires the synthesis of a large number of structurally related compounds. Divergent synthetic strategies are ideal for this purpose, allowing for the rapid generation of a library of derivatives from a common intermediate.

Parallel Synthesis and Combinatorial Chemistry Methodologies

Parallel synthesis and combinatorial chemistry are powerful tools for accelerating the drug discovery process by enabling the rapid creation of large libraries of compounds. youtube.com In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in an array of reaction vessels. youtube.com

For the generation of a this compound library, a divergent strategy could start from a common precursor, such as a functionalized pyridine or chlorophenyl ring. For example, a variety of substituted boronic acids could be coupled with a suitable bromopyridine derivative, followed by oxidation and reduction steps to yield a library of analogs with diversity on the phenyl ring. Alternatively, diversity could be introduced on the pyridine ring by starting with a range of substituted pyridines.

Solid-phase organic synthesis (SPOS) is a technique well-suited for combinatorial chemistry. nih.gov Here, the starting material is attached to a solid support, such as a resin bead, and subsequent reactions are carried out. youtube.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. youtube.com For a this compound library, a pyridine derivative could be anchored to the resin, followed by a sequence of reactions to build the final molecule. Cleavage from the resin at the final step would release the library of compounds. youtube.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is an increasingly important strategy in medicinal chemistry that involves the direct modification of a complex molecule at a late stage in the synthetic sequence. nih.govnih.gov This approach avoids the need for de novo synthesis of each analog and allows for the rapid exploration of SAR. nih.gov

For this compound, LSF strategies can be employed to modify the pyridine ring. One such method is the C-H functionalization of pyridines. For instance, the conversion of a pyridine to a pyridinium (B92312) salt can facilitate site-selective functionalization. nih.gov Another advanced approach is the photochemical valence isomerization of pyridine N-oxides, which can enable the selective introduction of a hydroxyl group at the C3 position of the pyridine ring. acs.org This metal-free transformation is operationally simple and tolerates a wide range of functional groups. acs.org

Late-stage C-H amination is another powerful tool, which can be achieved through the generation of a pyridyl radical cation. researchgate.net This allows for the installation of amino groups, which can serve as handles for further diversification.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative bioanalysis.

The synthesis of deuterium-labeled this compound can be achieved through several methods. One common approach is the reduction of the corresponding ketone with a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This would introduce a deuterium atom at the carbinol carbon.

For labeling specific positions on the aromatic rings, H-D exchange reactions can be employed. A palladium on carbon (Pd/C) catalyst in the presence of deuterium gas (D₂) or deuterated water (D₂O) can facilitate the exchange of hydrogen atoms for deuterium at specific, often benzylic or aromatic, positions. mdpi.com For example, a Pd/C-Al-D₂O system can be used for selective H-D exchange, where D₂ gas is generated in situ. mdpi.com

The synthesis of carbon-14 (B1195169) labeled compounds typically involves the use of a ¹⁴C-labeled starting material, such as ¹⁴CO₂ or K¹⁴CN, at an early stage of the synthesis. The labeled building block is then carried through the synthetic sequence to produce the final labeled product.

| Isotope | Labeling Reagent/Method | Position of Labeling | Application |

| Deuterium (D) | Sodium borodeuteride (NaBD₄) | Carbinol carbon | Mechanistic studies, metabolic fate studies |

| Deuterium (D) | LiAlD₄ | Carbinol carbon | Mechanistic studies, internal standards nih.gov |

| Deuterium (D) | Pd/C, D₂ or D₂O | Aromatic rings, benzylic positions | Mechanistic studies, pharmacokinetic studies mdpi.com |

| Carbon-14 (¹⁴C) | ¹⁴CO₂, K¹⁴CN | Incorporated into the carbon skeleton | ADME studies, quantitative analysis |

Chemical Reactivity and Transformations of 4 Chlorophenyl Pyridin 3 Yl Methanol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Chlorophenyl Rings

While specific, direct aromatic substitution studies on (4-Chlorophenyl)(pyridin-3-yl)methanol are not extensively documented in readily available literature, its reactivity can be predicted based on established principles of organic chemistry.

The two aromatic rings in the molecule exhibit distinct electronic properties that dictate the regioselectivity of substitution reactions.

Pyridine Ring: The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (such as nitration or halogenation) significantly more difficult compared to benzene (B151609) and requires harsh reaction conditions. When such reactions do occur, the electrophile is directed to the C-3 position (meta to the nitrogen), which is the least deactivated position. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. masterorganicchemistry.com

Chlorophenyl Ring: The chlorophenyl ring is influenced by two main factors: the deactivating, ortho-, para-directing chloro substituent and the (pyridin-3-yl)methanol group. The chlorine atom deactivates the ring towards electrophilic substitution via its inductive electron withdrawal, but its lone pairs direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied, electrophilic attack would be directed to the positions ortho to the chlorine atom (C-3 and C-5).

The secondary alcohol bridge, -CH(OH)-, acts as a weak activating group and is ortho-, para-directing for the chlorophenyl ring. Its presence would further favor electrophilic substitution at the C-3 and C-5 positions of the chlorophenyl ring. However, the primary influence of this functionality is not electronic but steric. Its bulk can hinder the approach of reagents to the positions adjacent to the point of attachment on both rings. More importantly, the hydroxyl group itself is a reactive site, and many reaction conditions intended for aromatic substitution could lead to reactions at the alcohol instead, particularly under acidic or basic conditions.

Derivatization of the Hydroxyl Group in this compound

The secondary hydroxyl group is the most common site for the chemical transformation of this molecule, allowing for the synthesis of a wide array of derivatives.

As a secondary alcohol, this compound readily undergoes esterification and etherification.

Esterification: This can be achieved by reacting the alcohol with carboxylic acids (Fisher esterification, requiring an acid catalyst), or more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The synthesis of ethers from the title compound can be accomplished via methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.

The following table outlines potential reagents for these transformations.

| Transformation | Reagent Class | Specific Example(s) | Base/Catalyst | Expected Product Class |

| Esterification | Acyl Chloride | Acetyl chloride | Pyridine, Et₃N | Acetate (B1210297) Ester |

| Esterification | Acid Anhydride | Acetic anhydride | DMAP, Pyridine | Acetate Ester |

| Etherification | Alkyl Halide | Methyl iodide (CH₃I) | Sodium Hydride (NaH) | Methyl Ether |

| Etherification | Alkyl Tosylate | Ethyl tosylate | Sodium Hydride (NaH) | Ethyl Ether |

The oxidation state of the benzylic carbon can be readily altered. The oxidation of the secondary alcohol yields the corresponding ketone, while reduction of the ketone regenerates the alcohol.

Oxidation: The oxidation of this compound to (4-Chlorophenyl)(pyridin-3-yl)methanone is a key transformation. This is typically achieved using mild oxidizing agents that are selective for alcohols to prevent over-oxidation or side reactions on the aromatic rings. Reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) are effective for this purpose.

Reduction: The reverse reaction, the reduction of (4-Chlorophenyl)(pyridin-3-yl)methanone back to the alcohol, is accomplished using hydride-donating reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for reducing ketones without affecting the aromatic rings or the chloro-substituent.

The table below summarizes these key transformations.

| Reaction Pathway | Starting Material | Reagent(s) | Solvent(s) | Product |

| Oxidation | This compound | Manganese Dioxide (MnO₂) or PCC | Dichloromethane | (4-Chlorophenyl)(pyridin-3-yl)methanone |

| Reduction | (4-Chlorophenyl)(pyridin-3-yl)methanone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

Exploration of Unique Reaction Pathways and Rearrangements

Beyond simple derivatization, the structure of this compound is conducive to reactions involving the benzylic carbon center.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The departure of water generates a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the phenyl ring. This intermediate is susceptible to attack by a variety of nucleophiles, leading to substitution products. This constitutes an SN1 reaction pathway. For example, treatment with a hydrohalic acid like HBr would lead to the formation of 3-(bromo(4-chlorophenyl)methyl)pyridine.

While carbocation intermediates are often associated with molecular rearrangements, specific or unique rearrangements for this compound are not prominently documented in the surveyed literature. The primary alternative pathway for the benzylic carbon remains nucleophilic substitution via an SN1 mechanism.

Intramolecular Cyclizations and Annulations

A thorough search of scientific literature did not yield any specific studies or documented examples of intramolecular cyclization or annulation reactions involving this compound. Such transformations would theoretically involve the reaction of the hydroxyl group with another part of the molecule, potentially facilitated by the pyridine or chlorophenyl ring, to form a new ring system. However, no experimental data or theoretical explorations of these potential reaction pathways for this particular compound have been published in the reviewed sources.

Photochemical and Electrochemical Transformations

There is a notable absence of published research on the photochemical and electrochemical behavior of this compound.

Photochemical Transformations: Investigations into the reactions of this compound when exposed to light, which might include photoisomerization, photocyclization, or photooxidation, have not been reported.

Electrochemical Transformations: Similarly, studies concerning the oxidation or reduction of this compound at an electrode surface are not available in the current scientific literature. Such studies would provide insight into its redox properties and potential for electrosynthesis.

Mechanistic Investigations of Novel Reactions Involving this compound

Consistent with the lack of reported reactivity, detailed mechanistic investigations for this compound are also absent from the literature.

Kinetics and Thermodynamics of Chemical Transformations

No data is available regarding the kinetics or thermodynamics of any chemical transformations involving this compound. To populate a data table, studies measuring reaction rates, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction would be required.

Table 1: Kinetic Data for Transformations of this compound

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Source |

|---|

Table 2: Thermodynamic Data for Transformations of this compound

| Reaction Type | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) | Source |

|---|

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. However, as no specific reactions have been detailed in the literature for this compound, there are no corresponding reports on the elucidation of any reaction intermediates.

Structure Activity Relationship Sar Studies of 4 Chlorophenyl Pyridin 3 Yl Methanol Analogues for Molecular Interactions

Design Principles for Systematic Structural Modification of the (4-Chlorophenyl)(pyridin-3-yl)methanol Scaffold

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, focusing on the three main components of the molecule: the chlorophenyl ring, the pyridine (B92270) ring, and the methanol (B129727) bridge.

The 4-chlorophenyl group is a common motif in bioactive compounds, and its modification can significantly influence binding affinity and selectivity. Key modifications include altering the position of the halogen and introducing various substituents.

Halogen Position and Type: The position of the chlorine atom on the phenyl ring is crucial. While the parent compound has chlorine at the para-position, moving it to the ortho- or meta-positions can alter the electronic distribution and steric profile of the molecule, potentially leading to different interactions with a target protein. Substitution with other halogens like fluorine, bromine, or iodine can also be explored. Fluorine, being smaller and more electronegative, may form stronger hydrogen bonds, while bromine and iodine, being larger and more lipophilic, could enhance van der Waals interactions.

Table 1: Proposed Modifications of the Chlorophenyl Ring and Their Rationale

| Modification Type | Example Substituents | Rationale for Molecular Interaction |

|---|---|---|

| Halogen Position | 2-Chloro, 3-Chloro | Altering electronic and steric profile to probe binding pocket topology. |

| Halogen Type | 4-Fluoro, 4-Bromo | Modulating electronegativity, size, and lipophilicity for varied interactions. |

| Alkyl Substitution | 4-Methyl, 4-Ethyl | Probing for steric tolerance and potential hydrophobic interactions. |

| Alkoxy Substitution | 4-Methoxy, 4-Ethoxy | Introducing hydrogen bond acceptors and modifying polarity. |

The pyridine ring is a key hydrogen bond acceptor and its modification can significantly impact binding.

Nitrogen Position: The position of the nitrogen atom in the pyridine ring is a critical determinant of the molecule's vector in the binding site and its hydrogen bonding capacity. Isomers with the nitrogen at the 2- or 4-position would present a different hydrogen bond acceptor vector compared to the 3-position in the parent compound. Studies on pyrazolopyridine derivatives have demonstrated that the position of the nitrogen atom has a close relationship with inhibitory activity. nih.gov The crystal structure of the related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol shows that the pyridine nitrogen participates in O—H⋯N hydrogen bonds. nih.gov

Substituent Effects: The introduction of various substituents on the pyridine ring can modulate its electronic properties and provide additional points of interaction. Electron-donating groups (e.g., amino, methyl) or electron-withdrawing groups (e.g., cyano, nitro) can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. Furthermore, substituents can be introduced to probe for additional binding pockets or to improve physicochemical properties. For instance, in some series of pyridine derivatives, the introduction of amino and hydroxyl groups has been shown to enhance antiproliferative activity. nih.gov

| Substituent Addition | 2-Amino, 4-Methyl, 5-Cyano | Modulating pKa, introducing new interaction points, and probing steric limits. |

The carbinol (methanol) bridge connecting the two aromatic rings is a crucial linker that dictates the relative orientation of the rings.

Chirality: The carbinol carbon is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). It is common for enantiomers to exhibit different biological activities, as they will interact differently with a chiral binding site. The resolution of the racemic mixture and testing of individual enantiomers is a critical step.

Linker Homologation and Constraint: The length and flexibility of the linker can be modified. For example, homologation to an ethanol (B145695) or propanol (B110389) bridge would increase the distance and rotational freedom between the rings. Conversely, constraining the linker by incorporating it into a cyclic system, such as a cyclopropyl (B3062369) or cyclobutyl ring, can lock the molecule into a specific conformation, which may be more favorable for binding.

Replacement of the Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. Replacing it with other functional groups such as an amine (to form an aminomethyl bridge) or a thiol (to form a thiomethyl bridge) can probe the importance of this hydrogen bonding. Esterification or etherification of the hydroxyl group can also be used to investigate the necessity of the hydrogen bond-donating capability and to increase lipophilicity.

Impact of Structural Changes on Molecular Recognition and Binding Affinity in Preclinical Models

The systematic structural modifications described above are evaluated in preclinical models to understand their impact on molecular recognition and binding affinity. This is often achieved through a combination of in vitro assays and computational modeling.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For analogues of this compound, a QSAR model could be developed using various molecular descriptors.

Descriptor Calculation: Descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, atom counts), and 3D (e.g., steric, electronic, and hydrophobic fields from CoMFA or CoMSIA).

Model Building and Validation: A training set of synthesized analogues with known biological activities would be used to build the model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The predictive power of the model would then be validated using an external test set of compounds not used in model generation. The results of such models can indicate that biological activity can be improved through structural optimization based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

Table 3: Example of a Hypothetical QSAR Data Table

| Compound | Modification | logP (calc.) | Dipole Moment (calc.) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | This compound | 2.5 | 2.1 D | 10.5 |

| Analogue 1 | (4-Fluorophenyl)(pyridin-3-yl)methanol | 2.2 | 2.3 D | 8.2 |

| Analogue 2 | (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) | 2.5 | 2.8 D | 15.1 |

| Analogue 3 | (4-Methoxyphenyl)(pyridin-3-yl)methanol | 2.3 | 2.0 D | 5.7 |

Beyond raw potency (like IC50), it is important to assess the quality of a lead compound. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used for this purpose.

Ligand Efficiency (LE): LE measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as LE = (1.37/N) * pIC50, where N is the number of heavy atoms. A higher LE is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LipE): LipE relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as LipE = pIC50 - logP. High LipE values are preferred as they suggest that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility and metabolic instability.

These metrics help in prioritizing compounds for further development, favoring those that are not just potent but also have favorable physicochemical properties. In studies of other heterocyclic compounds, ligand efficiency has been used to evaluate the binding affinity of analogues. nih.gov

Conformational Analysis and its Correlation with Molecular Interaction Profiles

The conformational profile of this compound is primarily defined by the torsion angles around the single bonds connecting the central carbinol carbon to the 4-chlorophenyl and pyridin-3-yl rings. The interplay of steric hindrance, electronic effects, and potential intramolecular interactions dictates the energetically preferred conformations and the barriers to interconversion.

The rotation around the C-C bonds linking the central methanol carbon to the aryl and heteroaryl rings in this compound gives rise to different conformational isomers. The energy barriers associated with these rotations are influenced by several factors, including steric clashes between the ortho-hydrogens of the rings and the substituents on the adjacent ring, as well as electronic interactions between the π-systems.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate rotational energy barriers. Such calculations for related systems have shown that the transition states for rotation often involve a conformation where the two rings are perpendicular to each other to minimize steric repulsion. The ground state conformations are typically characterized by a non-planar arrangement of the rings.

Table 1: Factors Influencing Rotational Barriers in Diaryl Systems

| Factor | Description | Expected Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms on adjacent rings. | Moderate, due to the hydrogen atoms at the ortho positions. |

| Electronic Effects | Conjugation between the π-systems of the rings. | The sp3-hybridized central carbon disrupts conjugation between the rings, but electronic interactions can still influence conformational preference. |

| Intramolecular H-Bonding | Potential for hydrogen bonding between the hydroxyl proton and the pyridyl nitrogen. | This could stabilize specific conformers where the two groups are in proximity, thus influencing the rotational barrier. |

| Solvent Effects | The polarity of the solvent can influence the relative stability of different conformers. | Polar solvents may stabilize more polar conformers. |

It is plausible that this compound can exist as a mixture of conformational isomers in solution at room temperature due to these relatively low rotational barriers. The identification and quantification of these isomers would require detailed spectroscopic studies, such as variable-temperature Nuclear Magnetic Resonance (NMR). The presence of atropisomers, which are stereoisomers resulting from hindered rotation, is less likely in this specific compound due to the lack of significant steric hindrance at the ortho positions that would lead to a high barrier to rotation.

The conformational dynamics of this compound are expected to differ between the solution and solid states, reflecting the influence of intermolecular interactions in the crystalline environment.

In solution , the molecule is likely to exhibit considerable flexibility, with rapid interconversion between different rotational conformers. NMR spectroscopy is a powerful tool to study such dynamic processes. nih.gov In principle, at sufficiently low temperatures, the rotation around the C-C bonds could become slow on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. However, without specific experimental data for this compound, this remains a hypothesis based on studies of similar molecules. The solvent can play a significant role in the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions.

A study on the tertiary alcohol, (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, also highlights the importance of strong O-H···N hydrogen bonds in forming chains within the crystal lattice. This study further identified C-F···π interactions contributing to the crystal packing.

Based on these findings for analogous structures, it is highly probable that the solid-state structure of this compound is also dominated by strong O-H···N hydrogen bonds between the hydroxyl group and the nitrogen of the pyridine ring of an adjacent molecule. The presence of the chlorine atom also introduces the possibility of halogen bonding and C-Cl···π interactions, which would further stabilize the crystal lattice.

Table 2: Comparison of Expected Conformational Behavior in Solution vs. Solid State

| State | Dominant Conformation | Key Influencing Factors | Expected Dynamics |

|---|---|---|---|

| Solution | Ensemble of interconverting conformers | Intramolecular steric and electronic effects, solvent interactions | Rapid rotation around C-C bonds at room temperature |

| Solid State | A single, well-defined conformation | Crystal packing forces, intermolecular hydrogen bonding (O-H···N), halogen bonding (C-Cl···π) | Restricted motion, vibrations around the equilibrium position |

The specific conformation adopted in the solid state has significant implications for the molecule's physical properties, such as melting point and solubility. Furthermore, the intermolecular interactions observed in the crystal can provide a model for the types of interactions that may occur with a biological target.

Computational and Theoretical Investigations of 4 Chlorophenyl Pyridin 3 Yl Methanol and Its Complexes

Molecular Docking and Virtual Screening Simulations to Predict Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely employed in drug design to understand how a ligand, such as (4-Chlorophenyl)(pyridin-3-yl)methanol, might interact with a biological target, typically a protein or enzyme. Virtual screening then uses these docking methods to search large libraries of small molecules to identify those that are most likely to bind to a target of interest.

While specific docking studies on this compound are not extensively documented in the reviewed literature, the methodologies can be understood from studies on structurally similar compounds. For instance, derivatives of (4-chlorophenyl) methanone (B1245722) have been investigated for their anticonvulsant activity by docking them against the active site of the human mitochondrial branched-chain aminotransferase (BCATm). ijper.orgresearchgate.net Similarly, pyridine-3-carboxamide (B1143946) analogs have been studied for their potential to combat bacterial wilt in tomatoes by docking them with monomeric Ralstonia solanacearum lectin. nih.gov

Binding mode analysis examines the specific interactions between a ligand and its target protein. These interactions are fundamental to the ligand's biological activity. Key interactions typically analyzed include:

Hydrogen Bonds: The hydroxyl group (-OH) and the pyridine (B92270) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. In docking studies of related pyridine derivatives, hydrogen bonds with amino acid residues like Cys75 and Ser88 were observed to be critical for stabilizing the ligand-protein complex. nih.gov

Hydrophobic Interactions: The chlorophenyl and pyridine rings of the molecule can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a target protein. nih.gov

Pi-Interactions: The aromatic nature of the rings allows for potential pi-pi stacking or C-Cl-pi interactions, which have been noted in the crystal structure of related compounds and can contribute to binding affinity. nih.gov

In a hypothetical docking of this compound, researchers would analyze the resulting poses to identify which of these interactions are formed and with which specific amino acid residues of the target protein. This analysis helps in understanding the structural basis of the compound's activity and can guide the design of more potent analogs.

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a target. The score is typically expressed in units of energy, such as kcal/mol, with a more negative score indicating a stronger predicted binding affinity. nih.gov These functions evaluate the quality of the docked poses and rank different ligands against each other.

For example, in a study of novel pyrazoline derivatives containing a (4-chlorophenyl) methanone moiety, the compound with the highest predicted potency had a docking score of -6.898, which was more favorable than the standard drug Gabapentin. ijper.org In another study on thiazolo[3,2-a]pyridine derivatives, the most promising compound exhibited a binding energy of -7.43 kcal/mol against the α-amylase enzyme. nih.gov These values are crucial for prioritizing compounds for synthesis and biological testing.

The following table illustrates typical docking scores from studies on related compounds, which would be similar to the output of a docking simulation for this compound.

| Compound Class | Target Protein | Example Docking Score (kcal/mol) |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone Derivatives | Human Mitochondrial Branched-Chain Aminotransferase (BCATm) | -6.898 ijper.org |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | α-Amylase | -7.43 nih.gov |

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) Derivatives | Monomeric Ralstonia solanacearum lectin | -8.910 (kJ/mol) nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. irjet.net These methods can provide detailed information about molecular geometry, vibrational frequencies, and electronic structure.

A theoretical study on the isomer, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, using DFT at the B3LYP/6-311++G(d,p) level of theory, offers significant insights that can be extrapolated to the pyridin-3-yl isomer. irjet.net DFT calculations help in understanding the active sites of the molecule and its potential for chemical reactions. irjet.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. irjet.net A smaller energy gap suggests higher reactivity.

In the DFT study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV. irjet.net This value provides a measure of the charge transfer interactions within the molecule. For the this compound isomer, the HOMO-LUMO gap is expected to be of a similar magnitude, though the precise value may differ due to the change in the nitrogen atom's position in the pyridine ring, which would alter the electron distribution.

The table below presents the FMO data for the related pyridin-2-yl isomer.

| Molecular Orbital | Energy (eV) |

| HOMO | Not specified in abstract |

| LUMO | Not specified in abstract |

| Energy Gap (LUMO-HOMO) | 5.302 irjet.net |

DFT calculations are also highly effective in predicting spectroscopic properties, such as infrared (IR) spectra. irjet.net By calculating the vibrational frequencies of a molecule, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure. This is particularly useful for analyzing the structure of new compounds or their complexes with other molecules, such as metals. researchgate.net

For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a detailed vibrational analysis was performed, and the prominent vibrational modes were assigned. irjet.net For example, the C-H stretching vibrations were predicted in the range of 3110-2929 cm⁻¹. irjet.net Such calculations for this compound would allow for a similar detailed assignment of its vibrational modes, aiding in its structural elucidation and the analysis of how its spectrum might change upon forming a complex.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide valuable information about its conformational stability and the dynamics of its interactions with other molecules, such as a solvent or a biological receptor.

An MD simulation would model the behavior of the molecule by solving Newton's equations of motion for a system of interacting particles. This allows researchers to observe how the molecule folds, changes its shape, and interacts with its environment on a timescale from femtoseconds to milliseconds.

Key insights that could be gained from an MD simulation of this compound include:

Conformational Flexibility: The molecule has rotational freedom around the single bonds connecting the two rings to the central carbon atom. MD simulations can explore the different accessible conformations and their relative stabilities. The dihedral angle between the benzene (B151609) and pyridine rings is a key conformational parameter; in the crystal structure of the pyridin-2-yl isomer, this angle was found to be 74.34°. nih.gov

Interaction with Solvent: Simulations can show how the molecule interacts with water or other solvents, providing information about its solvation and how solvent molecules arrange themselves around the solute.

Binding Stability: If this compound is docked into a protein, an MD simulation can be run on the resulting complex to assess the stability of the binding pose over time. This can validate the docking results and provide a more dynamic picture of the interaction, showing how the ligand and protein adjust to each other.

While specific MD studies on this compound were not found, the technique is a standard and powerful tool for gaining a deeper understanding of the dynamic behavior of small molecules and their complexes. mdpi.com

Ligand Flexibility and Protein-Ligand Complex Dynamics

The flexibility of a ligand is a critical determinant of its ability to bind to a protein target. The rotational freedom around single bonds allows a molecule to adopt various conformations, one or more of which may be favorable for binding. In this compound, the key rotatable bonds are those connecting the central carbinol carbon to the chlorophenyl and pyridinyl rings.

While the crystal structure for the specific 3-pyridyl isomer is not publicly documented, the structure of its isomer, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals a dihedral angle of 74.34(6)° between the two aromatic rings. nih.gov This significant twist from planarity underscores the steric hindrance and electronic repulsion between the rings, which dictates the accessible conformational space. It is reasonable to infer a similar non-planar arrangement for the 3-pyridyl isomer.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the flexibility of a ligand and the dynamics of its complex with a protein. nih.gov An MD simulation of this compound bound to a hypothetical protein kinase target would involve placing the ligand in the active site and simulating the system's evolution over time, typically on the nanosecond to microsecond timescale.

Key metrics to analyze from such a simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD for both the protein backbone and the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values for certain residues in the binding pocket could signify their importance in accommodating the ligand's flexibility.

The following table presents hypothetical data from a simulated 100-nanosecond MD run of a this compound-protein kinase complex.

| Molecule | Metric | Average Value (nm) | Key Residue Fluctuations (RMSF, nm) |

|---|---|---|---|

| This compound-Kinase Complex | Protein Backbone RMSD | 0.25 ± 0.05 | - |

| Ligand RMSD (relative to protein) | 0.12 ± 0.03 | - | |

| - | - | - | |

| Individual Residue/Group Fluctuations | Kinase Hinge Region (residues 80-85) | - | 0.30 |

| Ligand Pyridinyl Ring | - | 0.15 | |

| Ligand Chlorophenyl Ring | - | 0.18 |

These hypothetical results would suggest that the ligand remains stably bound in the active site, with the hinge region of the kinase showing some flexibility to accommodate the ligand. The slightly higher fluctuation of the chlorophenyl ring compared to the pyridinyl ring could indicate its greater exposure to the solvent or fewer specific interactions with the protein.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence a molecule's conformation, stability, and interactions. nih.gov For a molecule like this compound, which has both polar (hydroxyl, pyridine nitrogen) and nonpolar (chlorophenyl ring) regions, the polarity of the solvent is particularly important.

Computational methods can probe these effects by performing simulations in different solvent models, such as water (a polar, protic solvent) or dimethyl sulfoxide (B87167) (DMSO, a polar, aprotic solvent). These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's properties. For instance, in water, it is expected that water molecules would form hydrogen bonds with the hydroxyl group and the pyridine nitrogen, stabilizing conformations where these groups are exposed. In a less polar solvent, intramolecular interactions might become more favorable.

Key properties that can be investigated include:

Conformational equilibrium: The relative populations of different conformers (rotamers) can shift with solvent polarity.

Hydrogen bonding: The patterns of intramolecular and intermolecular (solute-solvent) hydrogen bonds will vary with the solvent.

| Solvent | Calculated Dipole Moment (Debye) | Dominant Conformer (Dihedral Angle °) | Solvent-Accessible Surface Area (SASA) of Polar Groups (Ų) |

|---|---|---|---|

| Water | 3.5 | 75° | 45 |

| DMSO | 3.2 | 80° | 40 |

| Chloroform | 2.8 | 90° | 32 |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of a protein target, ligand-based drug design methods are invaluable. nih.gov These approaches leverage the information from a set of known active molecules to develop a model, or pharmacophore, that defines the essential features required for biological activity.

Derivation of Common Feature Pharmacophores

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

To derive a pharmacophore for a series of this compound analogues, one would first need a set of these compounds with their corresponding biological activities (e.g., IC₅₀ values). The process would involve:

Conformational analysis of each molecule to generate a representative set of low-energy conformations.

Feature mapping to identify the potential pharmacophoric features in each molecule.

Alignment of the molecules based on these features to find a common spatial arrangement that is shared by the most active compounds.

For this compound, the key features are clear:

The hydroxyl group can act as both a hydrogen bond donor and acceptor.

The pyridine nitrogen is a hydrogen bond acceptor.

The chlorophenyl ring is a hydrophobic and aromatic feature.

The pyridine ring is an aromatic feature.

A hypothetical common feature pharmacophore derived from a series of active analogues might consist of the following:

| Pharmacophoric Feature | Type | Location in this compound |

|---|---|---|

| 1 | Hydrogen Bond Donor | Hydroxyl group |

| 2 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| 3 | Aromatic Ring | Centroid of the Pyridine Ring |

| 4 | Hydrophobic/Aromatic | Centroid of the Chlorophenyl Ring |

This model provides a 3D map of the essential interaction points for biological activity.

Design of Novel Analogues based on Pharmacophoric Hypotheses

Once a pharmacophore model is established and validated, it can be used as a query to screen virtual libraries for new compounds that match the pharmacophoric features. uni.lu More directly, it can guide the rational design of novel analogues with potentially improved potency or other properties.

Based on the hypothetical pharmacophore above, several design strategies could be employed:

Scaffold hopping: Replace the central methanol (B129727) linker with other small, conformationally constrained linkers that maintain the spatial relationship between the pharmacophoric features.

Substitution on the rings: Add substituents to the pyridine or phenyl rings to explore additional interactions with the protein or to modulate physicochemical properties like solubility and metabolic stability. For example, replacing the chloro group with a trifluoromethyl group could enhance hydrophobic interactions.

Bioisosteric replacement: Replace the pyridine ring with another heteroaromatic ring (e.g., pyrimidine, imidazole) to fine-tune the hydrogen bonding capacity and electronic properties.

For instance, one might propose the following novel analogues:

(4-Trifluoromethylphenyl)(pyridin-3-yl)methanol: To probe the effect of a stronger hydrophobic group.

(4-Chlorophenyl)(pyrimidin-5-yl)methanol: To investigate the impact of an additional hydrogen bond acceptor in the aromatic ring system.

1-((4-Chlorophenyl)(pyridin-3-yl)methyl)urea: To introduce additional hydrogen bonding groups at the carbinol position, potentially targeting a different region of the binding site.

These designed compounds would then be synthesized and biologically evaluated. The results of these tests would provide feedback to refine the pharmacophore model, leading to an iterative cycle of design, synthesis, and testing that is a hallmark of modern medicinal chemistry.

Molecular and Biochemical Mechanisms of Action Studies Preclinical Focus

Enzyme Kinetics and Inhibition Mechanisms (e.g., Hemoglobin Oxygenation Modulation)

Without a clearly identified and validated enzymatic target for (4-Chlorophenyl)(pyridin-3-yl)methanol, detailed studies on its enzyme kinetics and inhibition mechanisms are not present in the available literature.

The determination of inhibition constants such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) is fundamental to characterizing the potency of a compound against a specific enzyme. Due to the lack of specified biological targets in the literature, no such data for this compound could be located.

Information regarding whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme is not available. This is a critical aspect of understanding a compound's duration of action and potential for off-target effects.

Cellular Pathway Modulation Studies in Preclinical In Vitro Systems

Investigations into how this compound might modulate cellular pathways in preclinical in vitro models are absent from the scientific literature.

No studies were found that investigated the effects of this compound on intracellular signaling cascades. Research in this area would typically involve measuring the phosphorylation status of key signaling proteins or the levels of second messengers (e.g., cAMP, Ca²⁺) following cellular exposure to the compound.

There are no published reports detailing the analysis of gene expression or protein level changes in response to treatment with this compound. While a study on the related compound, Tris(4-chlorophenyl)methanol, did report transcriptomic and pathway analysis in zebrafish embryos, this data is specific to that molecule and cannot be attributed to this compound. nih.gov

Biophysical Characterization of Compound-Target Interactions

Direct biophysical characterization of the interaction between this compound and any biological target is not documented.

No studies utilizing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the binding kinetics and thermodynamics of this compound have been reported. These techniques provide quantitative data on association and dissociation rates (kₐ, kd) and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS), respectively. The absence of such data means that a thermodynamic profile for this compound's interaction with any potential target is currently unknown.

X-ray Crystallography and NMR Spectroscopy of Protein-Ligand Complexes

As of the current date, there is no publicly available data from X-ray crystallography or NMR spectroscopy studies for protein-ligand complexes involving this compound.

Interactive Data Table: Summary of Available Structural Data

| Compound | Technique | Data Type | PDB ID / Reference |

| This compound | X-ray Crystallography (Protein Complex) | Not Available | Not Available |

| This compound | NMR Spectroscopy (Protein Complex) | Not Available | Not Available |

Metabolic Studies of 4 Chlorophenyl Pyridin 3 Yl Methanol Enzymatic and Molecular Level

Identification of Key Metabolizing Enzymes Involved in Biotransformation (e.g., Cytochrome P450s, Glucuronosyltransferases)

No published studies have identified the specific enzymes, such as Cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of (4-Chlorophenyl)(pyridin-3-yl)methanol. While it is known that the pyridin-2-yl isomer of this compound interacts with cytochrome P450 enzymes, specific data for the pyridin-3-yl isomer is not available.

Elucidation of Major Metabolic Pathways and Reaction Mechanisms (e.g., Hydroxylation, Glucuronidation)

The metabolic pathways for this compound have not been elucidated. Research on structurally related compounds, such as 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, has indicated that hydroxylation can be a metabolic route for similar structures. nih.gov However, specific pathways like hydroxylation or glucuronidation have not been experimentally confirmed for this compound.

Structural Characterization of Primary and Secondary Metabolites

There are no published reports on the isolation or structural characterization of any primary or secondary metabolites of this compound.

Application of High-Resolution Mass Spectrometry

No studies have been found that apply high-resolution mass spectrometry to identify and characterize metabolites of this compound.

NMR Spectroscopy for Metabolite Structure Confirmation

There is no evidence of NMR spectroscopy being used to confirm the structures of any metabolites of this compound.

In Vitro Enzymatic Assays for Metabolic Stability and Biotransformation Kinetics

Specific data from in vitro enzymatic assays to determine the metabolic stability or biotransformation kinetics of this compound are not available in the scientific literature.

Microsomal Stability Studies

No studies reporting the results of microsomal stability assays for this compound could be located. Therefore, no data on its half-life or intrinsic clearance in liver microsomes is available.

Prodrug Strategies and Their Enzymatic Activation Mechanisms

No specific prodrugs of this compound have been described in the scientific literature. The design of a prodrug involves chemically modifying a pharmacologically active molecule to overcome undesirable properties, with the expectation that it will convert to the active parent drug in the body through enzymatic or chemical reactions. The subsequent sections on chemical design and in vitro conversion, therefore, cannot be detailed for this specific compound.

Chemical Design of Prodrug Moieties

Information regarding the chemical design of prodrug moieties specifically for this compound is not available. The process would typically involve identifying a suitable functional group on the parent molecule—in this case, the secondary alcohol—and attaching a promoiety, such as an ester or a carbonate, to modify its physicochemical properties. The choice of promoiety would be guided by the specific goal, such as improving solubility or membrane permeability, but no such designs have been published for this compound.

In Vitro Studies of Prodrug Conversion

As no prodrugs of this compound have been documented, there are no corresponding in vitro studies on their conversion back to the active parent compound. Such studies would typically involve incubating the conceptual prodrug in various biological matrices, like human plasma or liver microsomes, and monitoring the rate of release of this compound. This data is essential to confirm the viability of a prodrug strategy, but it does not exist in the available literature for this compound.

Advanced Analytical Methodologies in Research on 4 Chlorophenyl Pyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. researchgate.net For (4-Chlorophenyl)(pyridin-3-yl)methanol and its derivatives, a combination of one-dimensional (¹H, ¹³C) and sophisticated two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are fundamental in deciphering the complex spin systems present in this compound. These techniques resolve overlapping signals and establish correlations between different nuclei, which is essential for assigning the chemical shifts of each proton and carbon atom in the molecule. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons within the pyridyl and chlorophenyl rings, as well as the coupling between the methine proton (-CHOH) and the hydroxyl proton (-OH), assuming the hydroxyl proton is not rapidly exchanging with the solvent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shift of a proton directly with the carbon to which it is attached (one-bond ¹H-¹³C correlation). youtube.com This is a powerful tool for assigning carbon resonances. Each C-H group in the molecule will produce a cross-peak, definitively linking the proton and carbon shifts. For example, the methine proton signal would correlate with the signal of the central C-OH carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. NOESY would reveal through-space interactions between the methine proton and the protons on the inner positions of the aromatic rings, providing insight into the rotational orientation of the rings relative to the central stereocenter.

A hypothetical table of expected ¹H and ¹³C NMR assignments, based on known data for the precursor ketone, (4-chlorophenyl)(pyridin-3-yl)ketone chemicalbook.com, and general principles, is presented below.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Methine (-CHOH) | ~5.8 | ~75 | C=O (precursor), Pyridyl C3, C4, Chlorophenyl C1' |

| Pyridyl C2 | ~8.6 | ~150 | C4, C6, Methine C |

| Pyridyl C4 | ~7.8 | ~135 | C2, C5, C6, Methine C |

| Pyridyl C5 | ~7.4 | ~124 | C3, C4 |

| Pyridyl C6 | ~8.5 | ~149 | C2, C4, C5 |

| Chlorophenyl C2'/C6' | ~7.4 | ~129 | C4', Methine C |

| Chlorophenyl C3'/C5' | ~7.3 | ~129 | C1', C4' |

Dynamic NMR for Conformational Analysis

The single bonds connecting the pyridyl and chlorophenyl rings to the central methine carbon are subject to rotational dynamics. If the steric hindrance caused by the substituents is significant, this rotation can be slow on the NMR timescale, leading to the existence of distinct, slowly interconverting conformations known as atropisomers.

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures. By analyzing the changes in the line shape of the signals, researchers can study the kinetics of conformational exchange processes. For pyridine-substituted adamantane (B196018) derivatives, DNMR has been successfully used to determine the energy barriers for the interconversion of conformational enantiomers (atropisomers). nih.gov A similar approach could be applied to this compound. At low temperatures, separate signals might be observed for the protons of the two faces of a ring, which would coalesce into a single averaged signal as the temperature is raised and the rate of rotation increases. This allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

Mass Spectrometry (MS) for Characterization of Compounds and Molecular Interactions

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₀ClNO.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Monoisotopic Mass | 219.04509 g/mol |

| Average Mass | 219.67 g/mol |

The experimentally determined exact mass from an HRMS instrument would be compared to the calculated theoretical mass to validate the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov

For this compound, the protonated molecule [M+H]⁺ (expected at m/z 220) would be selected as the precursor ion. The subsequent fragmentation would likely involve characteristic losses:

Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule to form an ion at m/z 202.

Benzylic Cleavage: Cleavage of the C-C bond between the methine carbon and one of the aromatic rings, leading to pyridinyl or chlorophenyl-containing fragment ions.

Ring Fragmentation: Fragmentation of the pyridine (B92270) or chlorophenyl rings themselves.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Proposed Neutral Loss |

| 220 | [C₁₂H₁₀ClN]⁺ | 202 | H₂O |

| 220 | [C₆H₄Cl]⁺ | 111 | C₆H₆NO |

| 220 | [C₅H₄N-CH₂]⁺ | 92 | C₇H₅ClO |

| 220 | [C₅H₅N]⁺ | 79 | C₇H₅ClO |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

ESI and MALDI are soft ionization techniques that allow for the analysis of thermally labile molecules without causing significant fragmentation at the source.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS). The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets from which ions are desolvated and enter the mass spectrometer. For this compound, ESI would be expected to efficiently produce the protonated molecule [M+H]⁺, as has been demonstrated for the isomeric (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) which shows a clear [M+H]⁺ signal at m/z 220. chemicalbook.com ESI is sensitive to matrix effects, where other components in the sample can suppress the ionization of the target analyte. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. illinois.edu A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. MALDI is highly effective for large molecules like proteins but can also be used for small molecules. illinois.edunih.gov It is often used in mass spectrometry imaging (MSI) to map the spatial distribution of compounds directly in tissue sections. nih.gov For this compound, MALDI could be employed to visualize its distribution in a biological system or to analyze it from complex sample mixtures where ESI might suffer from significant ion suppression. nih.gov

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Separation in Research

Chromatographic methods are indispensable tools in the synthesis and analysis of this compound. They are employed for a range of applications from monitoring the progress of a chemical reaction to isolating the final product in high purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. Given the chiral nature of this compound, chiral HPLC is particularly important for separating its enantiomers. While specific HPLC methods for the direct analysis of this compound are not extensively documented in publicly available literature, methods developed for closely related chiral pyridine derivatives can provide significant insights.

For instance, a selective chiral HPLC method was developed and validated for the separation and quantification of the enantiomers of N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, a structurally similar compound. iucr.org This method utilized a Chirex chiral column with a mobile phase consisting of a mixture of hexane, ethanol (B145695), and tetrahydrofuran, demonstrating the potential for effective enantiomeric separation. iucr.org The development of such methods is critical for understanding the stereoselective properties and potential differential activities of the individual enantiomers of this compound.

Table 1: Illustrative Chiral HPLC Conditions for a Structurally Related Compound

| Parameter | Condition |

| Analyte | N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine |

| Column | Chirex chiral column (250 mm x 4.6 mm i.d.) |

| Mobile Phase | Hexane:Ethanol:Tetrahydrofuran (280:20:40 v/v) with 0.3% TFA and 0.018% TEA |

| Flow Rate | 0.8 mL/min |

| Detection | UV |

| Resolution Factor (Rs) | ≥ 1.4 |

| Separation Factor (α) | > 1.09 |

| Limit of Quantitation | 100 ng/mL |

| Recovery | > 80% |

This table is based on a method developed for a structurally related compound and serves as a guide for potential HPLC analysis of this compound. iucr.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, which can be particularly useful for identifying and quantifying volatile intermediates or byproducts in the synthesis of this compound. The synthesis of related compounds, such as tris(4-chlorophenyl)methanol, has been monitored using validated GC-MS methods. google.com These methods are capable of simultaneously quantifying the main product and its potential metabolites or impurities in various matrices. google.com

While direct GC-MS analysis of this compound might be challenging due to its polarity and relatively high boiling point, derivatization can be employed to increase its volatility. For instance, derivatization of methanol (B129727) with a pyran compound has been shown to facilitate its GC-MS analysis. nih.gov A similar strategy could be adapted for this compound if direct analysis proves difficult. The mass spectrometer provides structural information, allowing for the confident identification of compounds based on their mass spectra.

Preparative Chromatography for Compound Isolation